molecular formula C20H23N5O2 B10937817 [6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone

[6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone

Cat. No.: B10937817
M. Wt: 365.4 g/mol
InChI Key: XBMRLBGQIULMKX-UHFFFAOYSA-N
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Description

[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core and the subsequent attachment of the hexahydropyrrolo[1,2-a]pyrazine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

[6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Hexahydropyrrolo[1,2-a]pyrazine derivatives: These compounds have a similar moiety and are known for their potential therapeutic applications.

Uniqueness

The uniqueness of [6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C20H23N5O2/c1-13-18-15(20(26)25-9-8-24-7-3-5-14(24)12-25)11-16(17-6-4-10-27-17)21-19(18)23(2)22-13/h4,6,10-11,14H,3,5,7-9,12H2,1-2H3

InChI Key

XBMRLBGQIULMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)N4CCN5CCCC5C4)C

Origin of Product

United States

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